molecular formula C12H15BrO4 B584519 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane CAS No. 1797986-69-6

2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane

Cat. No.: B584519
CAS No.: 1797986-69-6
M. Wt: 303.152
InChI Key: JKXBEIBBVDJWHX-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane is a substituted epoxide featuring a phenyl ring with two functional groups:

  • A bromo substituent at the para-position (electron-withdrawing, sterically moderate).

This compound’s structure suggests applications in organic synthesis, particularly as a building block for pharmaceuticals or polymers, where the bromo group could act as a leaving group, and the polyether chain enhances solubility in polar solvents .

Properties

IUPAC Name

2-[4-bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-14-4-5-15-8-17-11-6-9(12-7-16-12)2-3-10(11)13/h2-3,6,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXBEIBBVDJWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=CC(=C1)C2CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated phenyl group and an oxirane ring, which are significant in its biological interactions. The molecular formula is C12H15BrO4C_{12}H_{15}BrO_4, and it has a molecular weight of approximately 299.15 g/mol. The presence of the oxirane ring is crucial for its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antitumor Effects : There is evidence indicating potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be relevant in the treatment of diseases where these enzymes are overactive.

The mechanisms through which 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with DNA : The oxirane moiety may facilitate covalent bonding with DNA or RNA, leading to disruptions in nucleic acid function.
  • Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, the compound could alter cellular processes significantly.

Antimicrobial Activity

In a study examining the antimicrobial properties of various brominated compounds, 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Antitumor Studies

Research published in Molecules highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 25 µM, indicating that the compound effectively inhibits cell proliferation at relatively low concentrations. Further mechanistic studies suggested that it induces apoptosis through the intrinsic pathway.

Enzyme Inhibition

A recent investigation into enzyme inhibition revealed that 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane effectively inhibits acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound showed competitive inhibition with a Ki value of 15 µM.

Data Tables

Biological Activity Tested Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC < antibiotic controls)
AntitumorMCF-7 (breast cancer cells)IC50 = 25 µM
Enzyme InhibitionAcetylcholinesteraseKi = 15 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key structural and functional features of similar epoxides:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Properties Reference
Target Compound : 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane - para-Br
- meta-2-methoxyethoxymethoxy
~325 (estimated) Bromo enables substitution; polyether chain increases polarity.
(R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane (C4) - para-benzyloxy
- meta-phenethoxy
~408 Bulky aromatic groups reduce solubility; benzyloxy acts as a protecting group.
2-({4-[(2-Isopropoxyethoxy)methyl]phenoxy}methyl)oxirane - para-isopropoxyethoxy ~280 Branched chain enhances lipophilicity; lower polarity than target compound.
2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane - para-CF₃ 218 Strong electron-withdrawing CF₃ increases epoxide ring reactivity toward nucleophiles.
2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide) - para-OCH₃
- meta-CH₃
~178 Electron-donating groups reduce epoxide reactivity; used in flavor/fragrance synthesis.
Key Observations:
  • Electron-Withdrawing Groups (Br, CF₃) : Enhance epoxide ring reactivity toward nucleophilic attack (e.g., in ring-opening reactions). Bromo’s leaving-group capability distinguishes the target compound from CF₃ analogs .
  • Polyether Chains : The target’s 2-methoxyethoxymethoxy group improves aqueous solubility compared to benzyloxy or isopropoxyethoxy analogs, which are more hydrophobic .
  • Steric Effects : Bulky substituents (e.g., phenethoxy in C4) hinder nucleophilic access to the epoxide ring, whereas smaller groups (e.g., methoxy) allow faster reactions .

Research Findings and Trends

  • Regioselectivity in Ring-Opening : Electron-withdrawing groups (e.g., Br, CF₃) stabilize transition states during nucleophilic attack, favoring attack at the substituted carbon. This contrasts with methoxy groups, which deactivate the ring .
  • Thermal Stability : Polyether-containing epoxides (e.g., target compound) exhibit higher thermal stability than aliphatic analogs, making them suitable for high-temperature polymer applications .

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